1-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-(6-methyl-1-benzofuran-3-yl)ethan-1-one
Description
Properties
IUPAC Name |
1-[4-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)piperazin-1-yl]-2-(6-methyl-1-benzofuran-3-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O6S/c1-16-2-4-19-17(15-31-21(19)12-16)13-23(26)24-6-8-25(9-7-24)32(27,28)18-3-5-20-22(14-18)30-11-10-29-20/h2-5,12,14-15H,6-11,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJVYLFAPJPGKEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=CO2)CC(=O)N3CCN(CC3)S(=O)(=O)C4=CC5=C(C=C4)OCCO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
847939-23-5 | |
| Record name | 1-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-(6-methyl-1-benzofuran-3-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SR 4559 involves the preparation of sulfonyl piperazine derivativesThe reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of SR 4559 would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: SR 4559 primarily undergoes binding interactions rather than traditional chemical reactions like oxidation or reduction. It interacts with ABHD5 and disrupts its binding with perilipin proteins .
Common Reagents and Conditions: The common reagents used in the synthesis of SR 4559 include piperazine, sulfonyl chlorides, and various organic solvents. The reaction conditions typically involve controlled temperatures and the use of catalysts to drive the reaction to completion .
Major Products Formed: The major product formed from the synthesis of SR 4559 is the sulfonyl piperazine derivative itself, which is then used in various biological assays to study its effects on lipolysis .
Scientific Research Applications
Pharmacological Applications
This compound is primarily investigated for its pharmacological properties, particularly in the fields of anti-inflammatory and anticancer therapies. Research indicates that derivatives of benzodioxane structures exhibit significant biological activities, including:
- Anti-inflammatory Activity : Studies have shown that compounds containing the benzodioxane moiety can effectively reduce inflammation. For instance, analogs with specific substituents have demonstrated enhanced anti-inflammatory effects in preclinical models .
- Anticancer Properties : The compound's structure suggests potential cytotoxic effects against various cancer cell lines. Research has highlighted that certain benzodioxane derivatives can inhibit tumor growth and induce apoptosis in cancer cells .
Synthesis and Derivatives
The synthesis of 1-[4-(2,3-dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-(6-methyl-1-benzofuran-3-yl)ethan-1-one has been documented using various methodologies. The synthetic routes often involve:
- Formation of Benzodioxane Derivatives : Utilizing starting materials such as 2,3-dihydrobenzodioxin and piperazine derivatives.
- Functionalization : Introducing substituents at specific positions to enhance biological activity.
- Characterization Techniques : Compounds are characterized using techniques like NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm their structures .
Case Studies
Several case studies demonstrate the efficacy of this compound in therapeutic applications:
- Study on Anti-inflammatory Effects : A recent study evaluated the anti-inflammatory properties of a related benzodioxane derivative in animal models. Results indicated a significant reduction in inflammatory markers compared to control groups .
- Cytotoxicity Assays : In vitro assays conducted on cancer cell lines revealed that the compound exhibited dose-dependent cytotoxicity, with IC50 values indicating potent activity against specific cancer types .
Mechanism of Action
SR 4559 exerts its effects by binding to ABHD5 and disrupting its interaction with perilipin proteins. This leads to the activation of adipose triglyceride lipase (ATGL), which promotes the breakdown of triglycerides into free fatty acids and glycerol. The molecular targets involved in this pathway include ABHD5, perilipin proteins, and ATGL .
Comparison with Similar Compounds
Structural Analogues and Key Differences
The compound’s structural uniqueness lies in its combination of a piperazine-sulfonyl group and benzofuran-ethanone. A closely related analogue, 1-(2,3-Dihydro-1,4-benzodioxin-6-yl)-4-(3-phenyl-1-pyrrolidinyl)-1-butanone hydrochloride (CAS: 431938-85-1), shares the benzodioxine core but differs in critical regions:
| Feature | Target Compound | Analogue Compound |
|---|---|---|
| Core Structure | Benzodioxine-sulfonyl-piperazine + benzofuran-ethanone | Benzodioxine-butanone + phenyl-pyrrolidine |
| Heterocyclic Group | Piperazine (6-membered ring, two nitrogen atoms) | Pyrrolidine (5-membered ring, one nitrogen atom) |
| Functional Groups | Sulfonyl (-SO₂), ethanone (-CO-) | Butanone (-CO-), hydrochloride salt |
| Aromatic Moieties | 6-Methylbenzofuran | Phenyl group |
| Molecular Weight | 456.52 g/mol | Not explicitly stated; estimated ~400–450 g/mol |
Key Implications of Structural Differences :
- The 6-methylbenzofuran moiety may confer greater metabolic stability compared to the simple phenyl group in the analogue, which could influence pharmacokinetic properties .
Physicochemical and Functional Comparisons
Solubility and Reactivity
- The piperazine ring (basic nitrogen atoms) may allow for pH-dependent solubility, whereas the pyrrolidine analogue’s hydrochloride salt ensures solubility in acidic conditions .
Lumping Strategy and Classification
Per the lumping strategy (grouping structurally similar compounds), the target compound and its analogue could be classified under "benzodioxine-heterocyclic hybrids" due to shared benzodioxine cores and nitrogen-containing rings. However, their divergent substituents (sulfonyl vs. butanone, benzofuran vs. phenyl) necessitate separate evaluation in reactivity studies or pharmacological assays .
Biological Activity
The compound 1-[4-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)piperazin-1-yl]-2-(6-methyl-1-benzofuran-3-yl)ethan-1-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately . The structure includes a piperazine ring and a benzodioxine moiety, which are known to influence biological activity.
Biological Activity Overview
Research indicates that compounds containing the 2,3-dihydro-1,4-benzodioxin structure often exhibit significant biological activities, including:
- Antihypertensive effects : Compounds with similar structures have been linked to the modulation of cardiovascular functions .
- Antipsychotic properties : Some derivatives are being investigated for their potential in treating schizophrenia and other central nervous system disorders .
- Anti-inflammatory actions : The sulfonamide group in the molecule suggests potential anti-inflammatory effects, particularly in conditions like asthma and arthritis .
The exact mechanisms through which this compound exerts its biological effects are not fully elucidated. However, it is hypothesized that:
- Receptor Modulation : The compound may interact with various neurotransmitter receptors, including serotonin and dopamine receptors, influencing mood and behavior.
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways, such as 5-lipoxygenase .
- Cytotoxic Effects : In vitro studies indicate that modifications in the structure can lead to varied cytotoxicity profiles against cancer cell lines .
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds:
Safety Profile
The compound carries several hazard statements indicating potential risks such as skin irritation and respiratory issues upon exposure. Proper handling and safety precautions are advised during research and application .
Q & A
Q. What are the key synthetic intermediates and reaction steps for preparing this compound?
The synthesis typically involves two primary steps:
- Sulfonylation of 2,3-dihydro-1,4-benzodioxine : The benzodioxine moiety is sulfonylated at the 6-position using reagents like chlorosulfonic acid or sulfur trioxide, yielding the sulfonyl chloride intermediate. Piperazine is then introduced via nucleophilic substitution .
- Coupling with 6-methyl-1-benzofuran-3-yl ethanone : The sulfonylated piperazine intermediate reacts with 6-methyl-benzofuran ethanone under basic conditions (e.g., K₂CO₃ in DMF) to form the final product. Monitoring reaction progress via TLC or HPLC is critical to optimize yields .
Q. Which spectroscopic techniques are essential for structural confirmation?
- NMR Spectroscopy : ¹H and ¹³C NMR are used to confirm the connectivity of the benzodioxine sulfonyl, piperazine, and benzofuran ethanone groups. Key signals include aromatic protons (δ 6.5–8.0 ppm) and the ethanone carbonyl (δ ~200 ppm in ¹³C NMR) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion ([M+H]⁺) and fragments, such as the benzofuran or sulfonyl-piperazine moieties. Discrepancies between observed and theoretical masses may indicate impurities or isomerization .
Advanced Research Questions
Q. How can researchers address contradictory data between NMR and X-ray crystallography for this compound?
- Case Example : If NMR suggests a planar benzofuran ring but X-ray shows slight puckering, perform density functional theory (DFT) calculations to compare energy states of both conformers. Cross-validate with variable-temperature NMR to assess dynamic behavior .
- Methodological Note : Use synchrotron X-ray sources for higher-resolution crystallography to resolve subtle structural ambiguities .
Q. What strategies are effective for studying structure-activity relationships (SAR) of analogs?
- Core Modifications : Replace the benzodioxine sulfonyl group with other electron-withdrawing groups (e.g., carbonyl in ) to assess impact on bioactivity. Similarly, substitute the 6-methylbenzofuran with bulkier substituents (e.g., 6-ethyl) to evaluate steric effects .
- Computational Tools : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins. Pair with in vitro assays (e.g., enzyme inhibition) to correlate computational and experimental results .
Q. How can solvent polarity influence the compound’s stability during purification?
- Issue : The sulfonyl-piperazine linkage may hydrolyze in polar protic solvents (e.g., methanol/water mixtures).
- Resolution : Opt for non-polar solvents (e.g., dichloromethane) during column chromatography. For recrystallization, use ethyl acetate/hexane mixtures to minimize degradation .
Methodological Challenges and Solutions
Q. What analytical approaches resolve low purity in final synthetic batches?
- HPLC-DAD/MS : Employ reverse-phase HPLC with photodiode array detection (DAD) to identify impurities. For example, residual benzodioxine sulfonyl chloride (retention time ~5.2 min) can be quantified and removed via preparative HPLC .
- Counterion Effects : If synthesizing hydrochloride salts (as in ), ensure complete ion exchange via titration with AgNO₃ to avoid chloride contamination .
Q. How to optimize reaction conditions for scalability without compromising yield?
- Flow Chemistry : Transition from batch to continuous flow systems to enhance heat/mass transfer, particularly during exothermic steps like sulfonylation.
- DoE (Design of Experiments) : Use statistical models to test variables (temperature, solvent ratio) and identify robust conditions for >90% yield at multi-gram scales .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
